Product packaging for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole(Cat. No.:CAS No. 911305-83-4)

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole

Cat. No.: B1384401
CAS No.: 911305-83-4
M. Wt: 263.09 g/mol
InChI Key: ZPHRGJQCDGNHOP-UHFFFAOYSA-N
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Description

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 911305-83-4) is a heterocyclic compound of significant interest in chemical synthesis and drug discovery. It serves as a versatile building block for constructing complex molecular architectures, particularly in the creation of various pharmaceuticals and agrochemicals . Its value is derived from its unique structural properties, which combine an indazole scaffold—an emerging privileged structure in medicinal chemistry —with bromine and imidazole functional groups. The bromine atom allows for further derivatization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse chemical fragments . The presence of the imidazole ring provides additional coordination and hydrogen-bonding capabilities. This multi-functional nature makes it a valuable intermediate for organic chemists seeking to develop compounds with potential biological activity or industrial significance . Research into indazole derivatives has shown they possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, highlighting the potential of this scaffold . The compound should be handled with care and is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Hazard Statements: H302-H315-H319-H332-H335 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN4 B1384401 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole CAS No. 911305-83-4

Properties

IUPAC Name

5-bromo-3-(1H-imidazol-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRGJQCDGNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743700
Record name 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911305-83-4
Record name 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole typically involves a multi-step process. One common method includes the condensation of indole-3-carbaldehyde, benzil, ammonium acetate, and various amines under microwave irradiation using Amberlyst A-15 as a recyclable catalyst . This method is eco-friendly, cost-effective, and provides excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of green chemistry principles and recyclable catalysts like Amberlyst A-15 suggests a scalable and sustainable approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can form larger molecules through condensation with other compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₇BrN₄
  • Molecular Weight : 263.093 g/mol
  • IUPAC Name : 5-bromo-3-(1H-imidazol-2-yl)-1H-indazole
  • Structural Features : The compound features a dual-ring structure combining an indazole and an imidazole ring, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects:

  • Anticancer Activity : The compound exhibits properties that inhibit specific protein kinases involved in cancer progression. It is being studied as a potential lead compound for developing new anticancer agents .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Research

The compound's interaction with biological targets has garnered attention:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, potentially modulating metabolic pathways and cellular responses .
  • Receptor Modulation : Its ability to interact with receptors suggests potential applications in pharmacology, particularly in the modulation of neurotransmitter systems .

Material Science

In material science, the compound serves as a building block for synthesizing novel materials:

  • Organic Semiconductors : The unique electronic properties of the compound make it suitable for developing organic semiconductors, which are crucial in electronic devices .

Case Study 1: Anticancer Research

In one study, researchers synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. The study revealed that it effectively inhibited the activity of specific kinases involved in signal transduction pathways, highlighting its importance in biochemical research.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-3-(1H-imidazol-2-yl)-1H-indazole are compared below with analogous indazole, imidazole, and indole derivatives. Key differences lie in substitution patterns, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Spectral Features (NMR/IR) Reference
This compound Br at C5; imidazol-2-yl at C3 C₁₀H₇BrN₄ Not reported Predicted CCS: 157.5 Ų (M+H⁺); IR: N-H stretches (~3400 cm⁻¹)
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) Br at C5; 4-iodobenzyl-substituted imidazole at C3 C₂₂H₁₆BrIN₃ >200 IR: C-I stretch (~500 cm⁻¹); ¹H NMR: aromatic protons at δ 7.2–8.1 ppm
5-Bromo-1-(3-chloropropyl)-1H-indazole (3b) Br at C5; 3-chloropropyl at N1 C₁₀H₁₁BrClN₂ Not reported (viscous liquid) ¹H NMR: δ 2.35–2.43 (CH₂), 3.46 (CH₂Cl); ¹³C NMR: δ 45.7 (CH₂N)
3-(1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Dimethoxyphenethyl-substituted imidazole at C3 C₂₁H₂₀N₃O₂ 141–142 IR: C-O-C (~1250 cm⁻¹); ¹H NMR: δ 3.75 (OCH₃)
5-Bromo-1H-benzo[d]imidazol-2-amine Br at C5; NH₂ at C2 C₇H₆BrN₃ Not reported IR: N-H stretches (~3300 cm⁻¹); MS: [M+H]⁺ = 214.97

Key Observations :

However, alkylated derivatives like 3b exhibit lower polarity due to the 3-chloropropyl chain, resulting in viscous liquid states . Substitutions with bulky groups (e.g., 4-iodobenzyl in 9) increase molecular rigidity and melting points (>200°C) , whereas methoxy groups (e.g., 34) introduce hydrogen-bonding capabilities via ether linkages .

Synthetic Pathways :

  • The target compound likely shares synthetic routes with analogs such as 34 and 9 , which are synthesized via imidazole-indazole/indole condensations using K₂CO₃ and DMF . In contrast, alkylated indazoles like 3b are prepared via nucleophilic substitution with bromoalkanes .

Spectral Distinctions :

  • The imidazole ring in this compound contributes to distinct ¹H NMR signals (e.g., δ ~7.5–8.5 ppm for aromatic protons) and IR N-H stretches (~3400 cm⁻¹) . These differ from indole-based analogs (e.g., 34 ), where indole C-H out-of-plane bending (~750 cm⁻¹) is prominent .

Biological Relevance :

  • While biological data for the target compound are unavailable, structurally related indazole-imidazole hybrids (e.g., 9 and 34 ) are explored for antitumor and enzyme-inhibitory activities due to their planar aromatic systems and hydrogen-bonding motifs .

Biological Activity

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antitumor properties, structure-activity relationships (SAR), and potential mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a bromine atom at the 5-position and an imidazole group at the 3-position of the indazole scaffold. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and halogenation processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The biological activity has been evaluated against various cancer cell lines using assays such as the MTT assay to determine cell viability.

Case Studies and Findings

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that indazole derivatives exhibited significant inhibitory effects against human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) with varying IC50 values. For instance, compound 6o from a related study showed an IC50 value of 5.15 µM against K562 cells, indicating promising selectivity for cancer cells over normal cells like HEK-293 (IC50 = 33.2 µM) .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antitumor effects often involves the modulation of apoptosis pathways. Specifically, it has been noted that certain indazole derivatives can inhibit Bcl2 family proteins and affect the p53/MDM2 signaling pathway, leading to enhanced apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the indazole ring. Research has indicated that modifications at specific positions can enhance or diminish activity against different biological targets.

Key Findings from SAR Studies

  • Substituents at the 4-position and 6-position of the indazole scaffold are critical for enhancing inhibitory activities against targets like FGFR1 and ERK signaling pathways .
  • The presence of halogens (e.g., bromine) at strategic positions has been correlated with increased potency against specific cancer cell lines .

Biological Activity Summary Table

CompoundTargetIC50 Value (µM)Cell Line
6o K5625.15CML
6o HEK-29333.2Normal
102 FGFR130.2 ± 1.9Enzymatic
119 ERK20Cellular

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl intermediates or coupling reactions (e.g., Suzuki-Miyaura for bromo-substituted indazoles). Key parameters include reaction temperature (80–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) . For imidazole fusion, regioselectivity is controlled by protecting group strategies (e.g., tert-butoxycarbonyl) to avoid unwanted tautomerization .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improve purity. Yields range from 60–85% depending on bromine reactivity and steric hindrance .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm indazole C3 substitution (δ 8.2–8.5 ppm for imidazole protons) and bromine deshielding effects (δ 7.5–8.0 ppm for aromatic protons) .
  • HRMS : Validate molecular weight (theoretical: 262.05 g/mol; observed: 262.04 ± 0.02 g/mol) .
    • Crystallography : Use SHELX-97 for structure refinement and ORTEP-III for thermal ellipsoid visualization. Challenges include low crystal density due to planar imidazole-indazole stacking; data collection at 100 K improves resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antifungal effects)?

  • Case Study : Conflicting α-glucosidase inhibition (IC₅₀ = 3–15 µM) versus antifungal activity (MIC = 8–32 µg/mL) may arise from assay conditions (pH, substrate concentration) or cellular uptake differences.
  • Methodology :

  • Use orthogonal assays (e.g., fluorescence-based enzymatic vs. cell viability assays) to confirm target specificity.
  • Perform molecular docking (AutoDock Vina) to compare binding poses in α-glucosidase (PDB: 2ZE0) versus fungal CYP51 (PDB: 5FSA) .
  • Validate with SAR studies: Modify bromine position or introduce electron-withdrawing groups to differentiate mechanisms .

Q. What strategies improve regioselectivity in imidazole-indazole fusion reactions?

  • Regioselective Synthesis :

  • Step 1 : Bromine at C5 directs electrophilic substitution to C3 via resonance stabilization .
  • Step 2 : Use Pd-catalyzed cross-coupling to attach pre-functionalized imidazole (e.g., 2-trimethylstannylimidazole) .
    • Challenges : Competing pathways (e.g., N1 vs. N2 imidazole coordination) reduce yield. Mitigate via microwave-assisted synthesis (150°C, 30 min) to favor kinetic control .

Q. How can computational methods (DFT, MD) predict reactivity and stability for derivatives?

  • DFT Workflow :

  • Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (ΔE = 4.5–5.2 eV for bromo derivatives) .
  • Simulate Fukui indices to identify nucleophilic sites (C3 imidazole: f⁻ = 0.12) .
    • Molecular Dynamics (MD) : Simulate solvation effects (explicit water model) to assess stability of zwitterionic forms in physiological pH .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-derived structures?

  • Root Cause : X-ray structures show static conformations, while NMR captures dynamic equilibria (e.g., imidazole tautomerism) .
  • Resolution :

  • Compare temperature-dependent NMR (298 K vs. 343 K) to identify tautomeric shifts.
  • Use SHELXL refinement with anisotropic displacement parameters to model disorder in crystal lattices .

Biological Evaluation Best Practices

Q. What in vitro models best evaluate the compound’s dual kinase/MAO-B inhibition potential?

  • Kinase Assays : Use TR-FRET (e.g., LanthaScreen™ EGFR assay) with ATP concentration varied (1–10 mM) to assess competitive inhibition .
  • MAO-B Assays : Monitor kynuramine oxidation (λ = 315 nm) in human recombinant MAO-B, validated with clorgyline (IC₅₀ = 2 nM) as a control .
  • Cross-Validation : Pre-treat cells with selective inhibitors (e.g., pargyline for MAO-B) to isolate mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Reactant of Route 2
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole

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